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molecular formula C10H9F3O2 B1297850 Ethyl 4-(trifluoromethyl)benzoate CAS No. 583-02-8

Ethyl 4-(trifluoromethyl)benzoate

Cat. No. B1297850
M. Wt: 218.17 g/mol
InChI Key: ZQDADDSPMCHZPX-UHFFFAOYSA-N
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Patent
US05209868

Procedure details

A mixture of 0.47 mol of ethyl 4-trifluoromethylbenzoate (prepared from 4-trifluoromethylbenzoyl chloride, ethanol and pyridine), 1000 ml of ethanol and 20 g of rhodium/activated charcoal (5%) is hydrogenated for 5 hours under a pressure of 5 bar and at a temperature of 60° C. The ethyl 4-trifluoromethylcyclohexanecarboxylate (cis/trans =87%/13%) obtained after removal of the catalyst by filtration and removal of the solvent is, without prior purification, suspended in 300 ml of water and treated with 70 g of 30% sodium hydroxide solution, and the mixture is briefly heated to boiling and stirred at room temperature for 18 hours. Acidification using hydrochloric acid gives the carboxylic acid as a cis/trans mixture.
Quantity
0.47 mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1>[Rh].C(O)C>[F:1][C:2]([F:14])([F:15])[CH:3]1[CH2:4][CH2:5][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0.47 mol
Type
reactant
Smiles
FC(C1=CC=C(C(=O)OCC)C=C1)(F)F
Name
Quantity
20 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1CCC(CC1)C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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